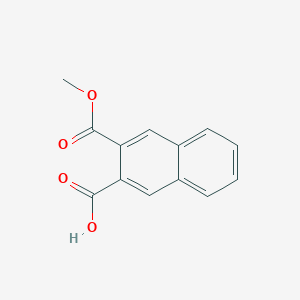
3-(Methoxycarbonyl)naphthalene-2-carboxylic acid
Vue d'ensemble
Description
“3-(Methoxycarbonyl)naphthalene-2-carboxylic acid” is a chemical compound with the molecular formula C13H10O4 . It has a molecular weight of 230.22 . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for “3-(Methoxycarbonyl)naphthalene-2-carboxylic acid” is 1S/C13H10O4/c1-17-13(16)11-7-9-5-3-2-4-8(9)6-10(11)12(14)15/h2-7H,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Carboxylic acids exhibit strong hydrogen bonding between molecules, which results in high boiling points compared to other substances of comparable molar mass . They are also capable of engaging in hydrogen bonding with water molecules, making the acids with one to four carbon atoms completely miscible with water .Applications De Recherche Scientifique
Synthesis and Material Applications
- Nanowire Assembly : Heptahelicene-2-carboxylic acid, synthesized from naphthalene derivatives, demonstrated the ability to self-assemble into nanowire-like aggregates. This process utilized methoxy-substituted naphthalene building blocks, indicating potential applications in nanotechnology and materials science (Rybáček et al., 2011).
Environmental Science and Biodegradation
- Biodegradation Pathways : Research on naphthalene degradation under anaerobic conditions highlighted the role of carboxylation as an initial step, leading to the formation of naphthoic acids. This indicates the potential environmental impact of naphthalene derivatives in biodegradation processes (Zhang, Sullivan, & Young, 2004); (Meckenstock et al., 2000).
Chemical Synthesis and Catalysis
- Catalytic Reactions : A study demonstrated the Lewis acid-mediated carboxylation of fused aromatic compounds with carbon dioxide, showcasing the potential of naphthalene derivatives in facilitating regioselective carboxylation reactions. This process could have applications in synthetic organic chemistry and industrial carbon capture strategies (Suzuki et al., 2002).
Spectroscopy and Photodetachment Studies
- Photodetachment Spectroscopy : Research on substituted naphthalene anions, including 6-hydroxy-2-naphthoic acid derivatives, provided insights into the photodetachment and photoreactions of these compounds, revealing potential applications in analytical chemistry and environmental monitoring (Bull et al., 2019).
Chemical Probes and Sensors
- Sensing Applications : A naphthalene derivative was used to develop a dual-function probe capable of detecting Cu2+ and Fe3+ in water. This showcases the utility of naphthalene carboxylic acid derivatives in environmental monitoring and the development of analytical sensors (Li et al., 2019).
Propriétés
IUPAC Name |
3-methoxycarbonylnaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-17-13(16)11-7-9-5-3-2-4-8(9)6-10(11)12(14)15/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUHUQRLOGKXJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxycarbonyl)naphthalene-2-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


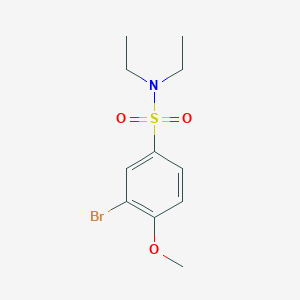





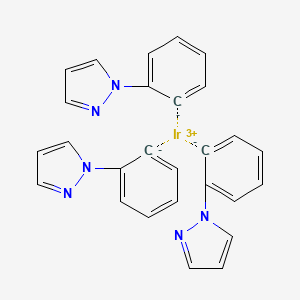
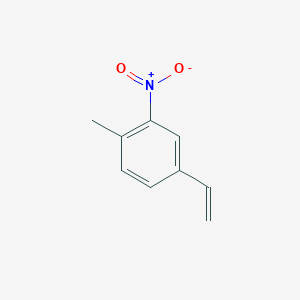
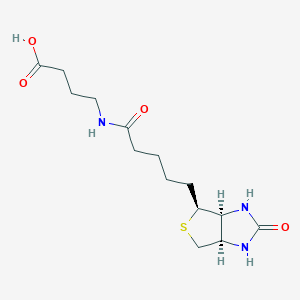


![6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3131900.png)
